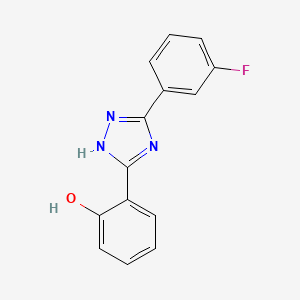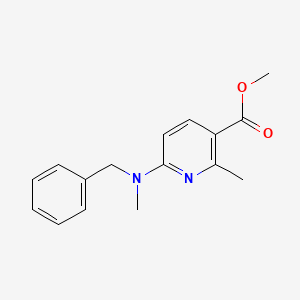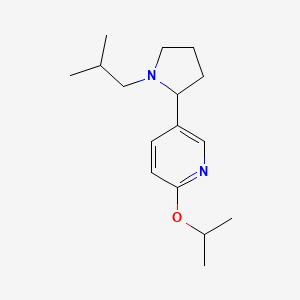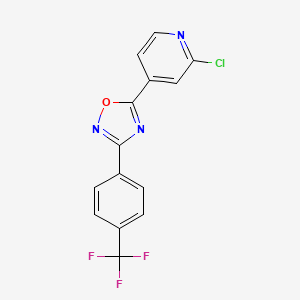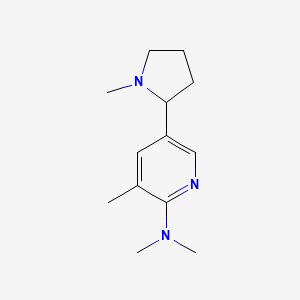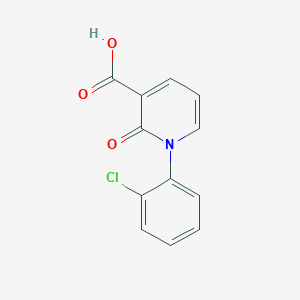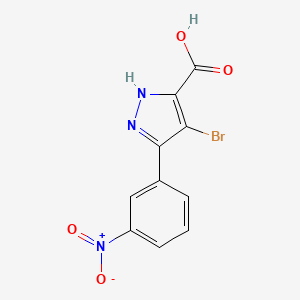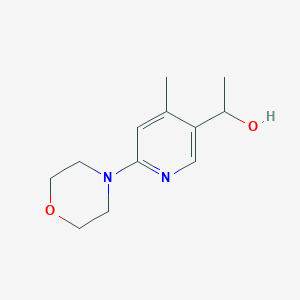
1-(4-Methyl-6-morpholinopyridin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-6-morpholinopyridin-3-yl)ethanol is an organic compound with the molecular formula C12H18N2O2 This compound is characterized by the presence of a pyridine ring substituted with a morpholine group and a methyl group, along with an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-6-morpholinopyridin-3-yl)ethanol typically involves the reaction of 4-methyl-6-morpholinopyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the addition of the ethanol group to the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(4-Methyl-6-morpholinopyridin-3-yl)ethanol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Ethanol-Gruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die Ethanol-Gruppe zu entfernen, wodurch 4-Methyl-6-morpholinopyridin entsteht.
Substitution: Die Morpholin-Gruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.
Hauptprodukte, die gebildet werden:
Oxidation: 1-(4-Methyl-6-morpholinopyridin-3-yl)acetaldehyd oder 1-(4-Methyl-6-morpholinopyridin-3-yl)essigsäure.
Reduktion: 4-Methyl-6-morpholinopyridin.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-6-morpholinopyridin-3-yl)ethanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Ethanol-Gruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren bilden, während die Pyridin- und Morpholinringe an π-π-Wechselwirkungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen können. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren, was zu verschiedenen biologischen Effekten führt.
Ähnliche Verbindungen:
- 1-(4-Methyl-6-piperidinopyridin-3-yl)ethanol
- 1-(4-Methyl-6-pyrrolidinopyridin-3-yl)ethanol
- 1-(4-Methyl-6-piperazinopyridin-3-yl)ethanol
Eindeutigkeit: this compound ist aufgrund des Vorhandenseins des Morpholinrings einzigartig, der im Vergleich zu seinen Analogen besondere chemische und biologische Eigenschaften verleiht. Der Morpholinring kann die Löslichkeit und Stabilität der Verbindung verbessern, was ihn zu einem wertvollen Zwischenprodukt in verschiedenen synthetischen und Forschungsanwendungen macht.
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-6-morpholinopyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the pyridine and morpholine rings can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methyl-6-piperidinopyridin-3-yl)ethanol
- 1-(4-Methyl-6-pyrrolidinopyridin-3-yl)ethanol
- 1-(4-Methyl-6-piperazinopyridin-3-yl)ethanol
Uniqueness: 1-(4-Methyl-6-morpholinopyridin-3-yl)ethanol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-(4-methyl-6-morpholin-4-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H18N2O2/c1-9-7-12(13-8-11(9)10(2)15)14-3-5-16-6-4-14/h7-8,10,15H,3-6H2,1-2H3 |
InChI-Schlüssel |
CKUJEAFGHKVNFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C(C)O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


